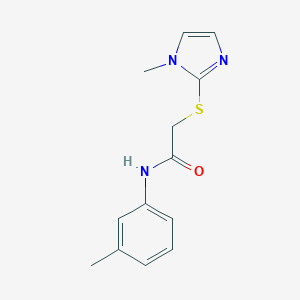
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and is a potent antagonist of glutamate receptors. In
Wirkmechanismus
DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype of glutamate receptors. Glutamate receptors are ionotropic receptors that are activated by the binding of glutamate. Activation of glutamate receptors leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. DMQX blocks the binding of glutamate to AMPA receptors, which prevents the influx of calcium ions into the cell and inhibits downstream signaling pathways.
Biochemical and Physiological Effects:
DMQX has a variety of biochemical and physiological effects. As a potent antagonist of glutamate receptors, DMQX can block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. This suggests that DMQX may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMQX is its potency as an antagonist of glutamate receptors. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes. Additionally, DMQX has been shown to have neuroprotective effects in experimental models of stroke and traumatic brain injury. However, there are also limitations to the use of DMQX in lab experiments. One limitation is the potential for off-target effects, as DMQX may interact with other receptors in addition to glutamate receptors. Additionally, DMQX may have different effects in different experimental models, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on DMQX. One area of research is the development of more selective antagonists of glutamate receptors. This could help to minimize off-target effects and improve the specificity of experiments. Another area of research is the development of DMQX derivatives with improved pharmacokinetic properties. This could help to improve the therapeutic potential of DMQX for the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMQX in different experimental models.
Synthesemethoden
DMQX is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process is complex and requires a high level of expertise in organic chemistry. The first step in the synthesis process involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chloro-4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with 2,7-dimethyl-4,6-dioxoheptanoic acid to form the corresponding ester. The final step in the synthesis process involves the reaction of the ester with 2-amino-3-benzoyl-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one to form DMQX.
Wissenschaftliche Forschungsanwendungen
DMQX has been extensively studied for its potential applications in scientific research. One of the primary applications of DMQX is as a tool for studying the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in a wide range of physiological processes, including learning and memory. DMQX is a potent antagonist of glutamate receptors and can be used to block glutamate signaling in experimental models. This makes DMQX a valuable tool for studying the role of glutamate signaling in various physiological processes.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C33H33ClN2O4 |
Molekulargewicht |
557.1 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C33H33ClN2O4/c1-19-11-12-21(15-24(19)34)36-25-17-33(2,3)18-26(37)29(25)28(23-16-22(39-4)13-14-27(23)40-5)30(32(36)35)31(38)20-9-7-6-8-10-20/h6-16,28H,17-18,35H2,1-5H3 |
InChI-Schlüssel |
IDROGJXXBUIACS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)CC(C3)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)

![3-amino-N-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304250.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![2-({2,5-Dioxo-1-[4-(pentyloxy)phenyl]-3-pyrrolidinyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304258.png)
![3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304260.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)